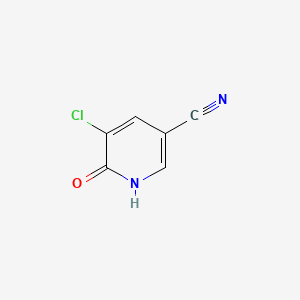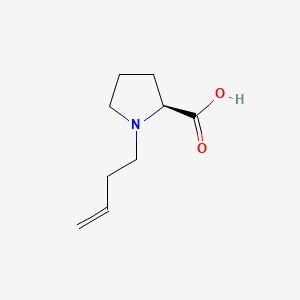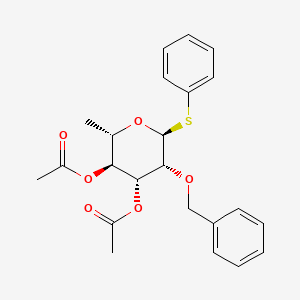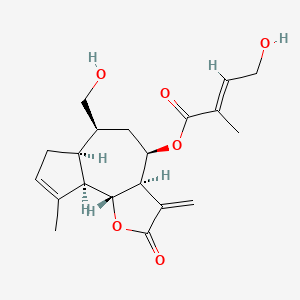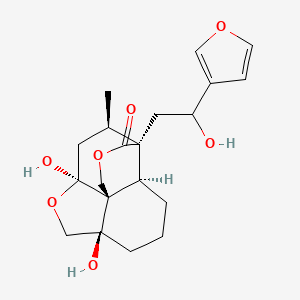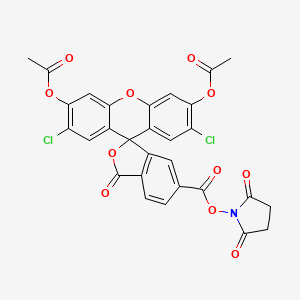
7-Hydroxywarfarin
Übersicht
Beschreibung
7-Hydroxywarfarin is a hydroxycoumarin . It is a metabolite of Warfarin, a commonly prescribed anticoagulant . It can be used for the metabolic assays of (S)-warfarin .
Synthesis Analysis
The synthesis of 7-Hydroxywarfarin involves the metabolism of Warfarin, specifically (S)-Warfarin. This process is primarily carried out by the enzyme CYP2C9, forming S-7-Hydroxywarfarin . Additionally, a study has shown that hydroxywarfarins, including 7-Hydroxywarfarin, undergo reduction, possibly impacting their pharmacological activity and elimination .
Molecular Structure Analysis
The molecular formula of 7-Hydroxywarfarin is C19H16O5 . The molecular weight is 324.3 g/mol . The IUPAC name is 4,7-dihydroxy-3-(3-oxo-1-phenylbutyl)chromen-2-one .
Chemical Reactions Analysis
7-Hydroxywarfarin is involved in various chemical reactions. For instance, it has been found that hydroxywarfarins undergo reduction, which could impact their pharmacological activity and elimination . In particular, the location of the hydroxyl group significantly impacts reduction selectivity among the hydroxywarfarins .
Wissenschaftliche Forschungsanwendungen
Pharmacokinetics and Drug Metabolism
7-Hydroxywarfarin is a major metabolite of warfarin, a widely used anticoagulant. Studies often utilize high-performance liquid chromatography with fluorescence detection (HPLC-FLD) to determine the concentration of warfarin and 7-Hydroxywarfarin in plasma, which is crucial for understanding the pharmacokinetics of warfarin .
Drug-Drug Interaction Studies
The metabolic ratio of warfarin to 7-Hydroxywarfarin can indicate potential interactions with other drugs or dietary components. This is important because many interactions with warfarin occur at the metabolic level .
Enzymatic Research
7-Hydroxywarfarin is used in enzymatic studies to understand the reductive elimination pathways. Initial rate plots against 7-Hydroxywarfarin concentration help determine kinetic constants, which are essential for understanding enzyme behavior .
Wirkmechanismus
Target of Action
7-Hydroxywarfarin is a metabolite of warfarin, a widely used anticoagulant . The primary target of 7-Hydroxywarfarin, like warfarin, is Vitamin K Epoxide Reductase (VKOR) . This enzyme plays a crucial role in the vitamin K cycle, which is essential for the activation of several clotting factors .
Mode of Action
7-Hydroxywarfarin, as a metabolite of warfarin, acts as a Vitamin K antagonist . It inhibits the action of VKOR, preventing the reduction of vitamin K epoxide to its active form, vitamin KH2 . Vitamin KH2 is a necessary cofactor for the γ-carboxylation of coagulation factors VII, IX, X, and thrombin . By inhibiting VKOR, 7-Hydroxywarfarin disrupts the vitamin K cycle, reducing the activation of these clotting factors and thereby exerting an anticoagulant effect .
Biochemical Pathways
The formation of 7-Hydroxywarfarin is a part of the metabolic pathways of warfarin . Cytochromes P450, particularly CYP2C9, play a major role in oxidizing S-warfarin to 7-Hydroxywarfarin . This metabolic process is both stereo- and regio-selective . The location of the hydroxyl group significantly impacts the reduction selectivity among the hydroxywarfarins .
Pharmacokinetics
The pharmacokinetics of 7-Hydroxywarfarin are closely tied to its parent compound, warfarin . S-warfarin is primarily metabolized by CYP2C9 to form S-7-Hydroxywarfarin, the major metabolite observed in human plasma . Minor pathways involve other cytochrome P450 enzymes to form other hydroxywarfarin metabolites . The rate of biotransformation of warfarin to 7-Hydroxywarfarin is influenced by genetic variation within a chromosomal region encoding cytochrome P450 2C (Cyp2c) enzymes .
Result of Action
The result of 7-Hydroxywarfarin’s action is a reduction in the activation of several clotting factors, leading to an anticoagulant effect . This can prevent the formation of blood clots, making 7-Hydroxywarfarin (and warfarin) valuable in the treatment of conditions like venous thromboembolism and pulmonary embolism .
Action Environment
The action of 7-Hydroxywarfarin can be influenced by various environmental factors. For instance, the presence of other drugs can impact its metabolism. For example, tolbutamide, a Cyp2c isoform-specific substrate, can inhibit the rate-limiting step in the biotransformation of warfarin to 7-Hydroxywarfarin . Additionally, genetic factors can influence the action of 7-Hydroxywarfarin. Variations in the genes encoding for CYP2C9 can affect the rate at which S-warfarin is metabolized to 7-Hydroxywarfarin .
Safety and Hazards
Zukünftige Richtungen
There is ongoing research into the pharmacogenetics of Warfarin and its metabolites, including 7-Hydroxywarfarin. Large studies are being conducted to better understand the interindividual variation in Warfarin dose requirements . The results of these studies will likely increase the capacity to accurately predict Warfarin dose, which could lead to more personalized and effective anticoagulant therapy .
Eigenschaften
IUPAC Name |
4,7-dihydroxy-3-(3-oxo-1-phenylbutyl)chromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O5/c1-11(20)9-15(12-5-3-2-4-6-12)17-18(22)14-8-7-13(21)10-16(14)24-19(17)23/h2-8,10,15,21-22H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKFYEJMLNMTTJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(C1=CC=CC=C1)C2=C(C3=C(C=C(C=C3)O)OC2=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10939074 | |
| Record name | 2,7-Dihydroxy-3-(3-oxo-1-phenylbutyl)-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10939074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
17834-03-6 | |
| Record name | 7-Hydroxywarfarin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17834-03-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Hydroxywarfarin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017834036 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,7-Dihydroxy-3-(3-oxo-1-phenylbutyl)-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10939074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-Hydroxywarfarin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 7-HYDROXYWARFARIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B92SFW09LJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
Q1: How is 7-hydroxywarfarin formed in the body?
A1: 7-Hydroxywarfarin is primarily formed through the metabolic action of the cytochrome P450 enzyme CYP2C9 on S-warfarin, the more potent enantiomer of the racemic drug warfarin. [, , , ]
Q2: Are there genetic variations that affect the metabolism of warfarin to 7-hydroxywarfarin?
A2: Yes, mutations in the CYP2C9 gene can lead to variations in enzyme activity, impacting the rate of 7-hydroxywarfarin formation. Notably, CYP2C92 and CYP2C93 variants exhibit decreased enzymatic activity, potentially leading to higher S-warfarin levels and increased bleeding risk. [, , , , , , , , , ]
Q3: Does 7-hydroxywarfarin undergo further metabolism?
A3: Yes, 7-hydroxywarfarin can be further metabolized by UDP-glucuronosyltransferases (UGTs), primarily UGT1A1, into glucuronide conjugates. These conjugates are more water-soluble and are readily excreted in the urine. [, , , ]
Q4: What are the primary routes of elimination for 7-hydroxywarfarin?
A4: 7-Hydroxywarfarin is primarily eliminated through urine, predominantly as glucuronide conjugates. [, ]
Q5: Can other drugs affect the metabolism of warfarin to 7-hydroxywarfarin?
A5: Yes, many drugs can interact with CYP2C9, either inhibiting or inducing its activity. This can significantly impact the formation of 7-hydroxywarfarin and consequently, the anticoagulant effect of warfarin. [, , , , , , ]
Q6: Is 7-hydroxylation stereoselective for warfarin enantiomers?
A6: Yes, the formation of 7-hydroxywarfarin is stereoselective for S-warfarin. [, , , , ]
Q7: What is the role of the hydroxyl group in the pharmacological activity of 7-hydroxywarfarin?
A7: The hydroxyl group significantly influences the binding affinity of 7-hydroxywarfarin to its target, vitamin K epoxide reductase, and its overall anticoagulant activity. [, ]
Q8: What analytical techniques are used to measure warfarin and 7-hydroxywarfarin levels?
A8: Several methods are available for quantifying warfarin and its metabolites, including high-performance liquid chromatography (HPLC) coupled with ultraviolet detection (UV) or mass spectrometry (MS/MS). These methods offer high sensitivity and selectivity, enabling accurate measurement of these compounds in biological samples. [, , , ]
Q9: How are the analytical methods for warfarin and 7-hydroxywarfarin validated?
A9: Validation of these methods typically involves assessing parameters like accuracy, precision, specificity, linearity, range, limit of detection (LOD), and limit of quantification (LOQ), ensuring the reliability and reproducibility of the results. []
Q10: Does 7-hydroxywarfarin possess anticoagulant activity?
A10: While 7-hydroxywarfarin is considerably less potent than S-warfarin, studies suggest it may still possess some anticoagulant activity, particularly at higher concentrations. [, ]
Q11: How does monitoring 7-hydroxywarfarin levels contribute to personalized warfarin therapy?
A11: Measuring both warfarin and 7-hydroxywarfarin levels can provide valuable insights into an individual's metabolic capacity and help tailor warfarin doses more effectively, minimizing the risk of adverse events like bleeding. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



